3-(Trimethylsilyl)pyridine

Overview

Description

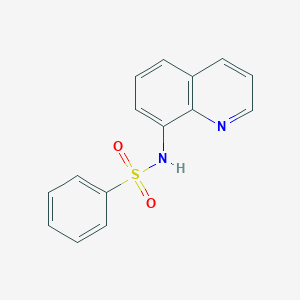

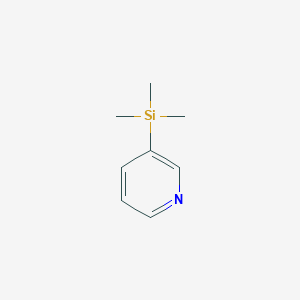

3-(Trimethylsilyl)pyridine is a useful research compound. Its molecular formula is C8H13NSi and its molecular weight is 151.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mass Spectrometry : Pyridine-2-, -3-, and -4-amidoxime and their O-trimethylsilyl derivatives were investigated in a study focusing on their mass spectra. This research is significant for understanding the fragmentation pathways of these compounds (Pearse & Jacobsson, 1980).

Chromatography : In gas-liquid chromatography, bis(trimethylsilyl)acetamide was used to silylate lipolysates, allowing direct injection of the pyridine solution containing the sample and silylating agent onto the column. This method bypasses the need for converting free fatty acids to methyl esters before silylation (Tallent & Kleiman, 1968).

Chemical Synthesis : A study detailed the one-pot synthesis of nitrogen-containing polycyclic delta-lactones by double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyridines, leading to bicyclic nitrogen-containing lactones (Rudler, Denise, Parlier & Daran, 2002).

Molecular Structure Analysis : The synthesis and molecular structures of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines were studied, revealing insights into the bending of substituents towards the nitrogen heteroatom and confirming this is an intrinsic property of the heteroarene skeleton (Riedmiller, Jockisch & Schmidbaur, 1999).

Safety and Hazards

Mechanism of Action

Target of Action

3-(Trimethylsilyl)pyridine is a pyridine derivative

Mode of Action

The trimethylsilyl group in organic chemistry consists of three methyl groups bonded to a silicon atom , which can interact with its targets and induce changes. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Pyridine derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Pharmacokinetics

The compound’s physicochemical properties such as its boiling point (229 °c), density (0922 g/mL at 25 °C), and refractive index (n20/D 1529) can influence its pharmacokinetic behavior .

Biochemical Analysis

Biochemical Properties

3-(Trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the field of proteomics and metabolomics. It interacts with various enzymes, proteins, and other biomolecules, often serving as a derivatizing agent to enhance the volatility and detectability of compounds in gas chromatography-mass spectrometry (GC-MS) analyses . The trimethylsilyl group in this compound can form stable bonds with hydroxyl, carboxyl, and amino groups, thereby protecting these functional groups during chemical reactions . This interaction is crucial for the accurate analysis of complex biological samples.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and activity of certain enzymes and proteins within cells . By modifying the functional groups of biomolecules, this compound can alter their interactions and functions, leading to changes in cellular processes. For instance, it can impact the phosphorylation status of proteins, thereby influencing signal transduction pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with specific functional groups on biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the nature of the interaction . For example, by binding to the active site of an enzyme, this compound can inhibit its activity, thereby modulating metabolic pathways and cellular functions . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been shown to affect cellular functions, including alterations in enzyme activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as a protective agent for specific functional groups, while at higher doses, it may exhibit toxic or adverse effects . Studies have shown that high doses of this compound can lead to cellular toxicity, including oxidative stress and apoptosis . Therefore, careful dosage optimization is essential for its use in biochemical and pharmacological studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of pyridine derivatives . It interacts with enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of xenobiotics . The presence of the trimethylsilyl group can influence the metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of this compound is also affected by its chemical properties, such as its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects . The localization of this compound is crucial for its function, as it determines the specific biomolecules and pathways it interacts with.

Properties

IUPAC Name |

trimethyl(pyridin-3-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPHQCNRCUBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474571 | |

| Record name | 3-(Trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17379-37-2 | |

| Record name | 3-(Trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(Trimethylsilyl)pyridine a valuable reagent in chemical synthesis?

A1: this compound acts as a versatile building block for synthesizing substituted pyridines. [] This is due to the unique reactivity of the trimethylsilyl group, which can be easily transformed into other functional groups. For example, it can undergo protodesilylation to yield the parent pyridine or halodesilylation to introduce halogens at the 3-position. [] This versatility makes it a valuable precursor in organic synthesis, particularly in the construction of complex heterocyclic systems.

Q2: How does this compound behave as a ligand in coordination chemistry?

A2: this compound, along with its derivatives like 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiol, can act as ligands in coordination chemistry, particularly with transition metals like rhenium and molybdenum. [, ] The pyridine nitrogen donates its lone pair of electrons to the metal center, forming a coordinate bond. The steric bulk of the trimethylsilyl group and its position on the pyridine ring can influence the geometry and reactivity of the resulting metal complexes.

Q3: Can you provide examples of metal complexes synthesized using this compound and its derivatives?

A3: Several rhenium thiolate complexes have been synthesized using this compound and its derivatives. [] Some examples include:

- [ReO(C8H12NSiS)3]: This complex features three this compound-2-thiolate ligands coordinated to a rhenium oxo center. []

- [ReO(OH)(C11H20NSi2S)2]: This complex incorporates two 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiolate ligands. []

Q4: What are the analytical techniques used to characterize this compound and its metal complexes?

A4: Various spectroscopic and analytical techniques are employed to characterize this compound and its metal complexes. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure and purity of the ligand and complexes. []

- X-ray Crystallography: This technique provides detailed information about the three-dimensional structure and bonding in crystalline metal complexes. []

- Elemental Analysis: This method confirms the elemental composition of the synthesized compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)